![molecular formula C22H18FN3O2S B10915230 N-cyclopentyl-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915230.png)
N-cyclopentyl-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-CYCLOPENTYL-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a thienyl group attached to an isoxazolo[5,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-CYCLOPENTYL-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopentyl, fluorophenyl, and thienyl groups through various substitution reactions. Common reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-CYCLOPENTYL-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reducing agents: Such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N~4~-CYCLOPENTYL-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N4-CYCLOPENTYL-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-CYCLOPENTYL-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include:
Uniqueness
What sets N4-CYCLOPENTYL-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups and its isoxazolo[5,4-b]pyridine core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H18FN3O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-cyclopentyl-3-(2-fluorophenyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18FN3O2S/c23-16-9-4-3-8-14(16)20-19-15(21(27)24-13-6-1-2-7-13)12-17(18-10-5-11-29-18)25-22(19)28-26-20/h3-5,8-13H,1-2,6-7H2,(H,24,27) |
InChI Key |
DFMGEWSWMKJTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4F)C5=CC=CS5 |
Origin of Product |
United States |
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